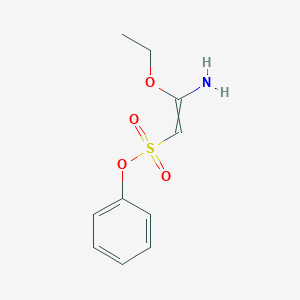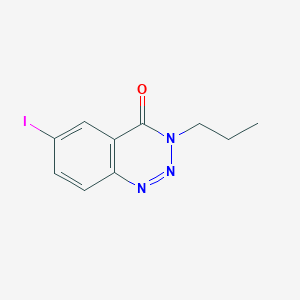
1,3-Dichlorobut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichlorobut-1-yne is an organic compound with the molecular formula C₄H₄Cl₂ It is a halogenated alkyne, characterized by the presence of two chlorine atoms and a triple bond between carbon atoms
準備方法
1,3-Dichlorobut-1-yne can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butynediol with thionyl chloride. This reaction is typically carried out in a solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the dehydrohalogenation of 1,4-dichlorobut-2-ene using a strong base like potassium hydroxide .
化学反応の分析
1,3-Dichlorobut-1-yne undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as thiolates, leading to the formation of organosulfur compounds.
Reduction: It can be reduced by reagents like titanocene to form butatriene derivatives.
Addition Reactions: It reacts with di-sec-alkylborane to form substituted buta-1,3-dienes.
Common reagents used in these reactions include hydrazine hydrate, potassium hydroxide, and di-sec-alkylborane. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Dichlorobut-1-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including highly unsaturated organosulfur compounds.
Material Science:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates.
作用機序
The mechanism of action of 1,3-Dichlorobut-1-yne in chemical reactions often involves nucleophilic substitution and elimination processes. For example, in the reaction with ethane-1,2-dithiol, the chlorine atoms are substituted by sulfur atoms through an S_N2 mechanism, followed by dehydrochlorination to form an acetylene intermediate . This intermediate can undergo further reactions, such as ring closure, to form cyclic compounds.
類似化合物との比較
1,3-Dichlorobut-1-yne can be compared with other halogenated alkynes and dienes, such as:
1,4-Dichlorobut-2-yne: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-chlorobut-2-ene: Another halogenated compound with different halogen atoms, used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity due to the positioning of the chlorine atoms and the triple bond, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
646516-44-1 |
|---|---|
分子式 |
C4H4Cl2 |
分子量 |
122.98 g/mol |
IUPAC名 |
1,3-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h4H,1H3 |
InChIキー |
UZHLWUKWYKZNEM-UHFFFAOYSA-N |
正規SMILES |
CC(C#CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)

![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)



